molecular formula C15H14BrNO4S B385636 4-bromo-N-[(3-methylphenoxy)acetyl]benzenesulfonamide CAS No. 708289-50-3

4-bromo-N-[(3-methylphenoxy)acetyl]benzenesulfonamide

Cat. No.: B385636
CAS No.: 708289-50-3
M. Wt: 384.2g/mol
InChI Key: IAUGPTRYXDJNET-UHFFFAOYSA-N
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Description

4-bromo-N-[(3-methylphenoxy)acetyl]benzenesulfonamide is an organic compound with the molecular formula C15H14BrNO4S It is characterized by the presence of a bromine atom, a sulfonamide group, and a phenoxyacetyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[(3-methylphenoxy)acetyl]benzenesulfonamide typically involves the following steps:

    Acylation: The phenoxyacetyl group is introduced via an acylation reaction, often using phenoxyacetic acid and an acylating agent like acetic anhydride or acetyl chloride.

    Sulfonamidation: The final step involves the formation of the sulfonamide group by reacting the intermediate with a sulfonamide reagent, such as sulfonyl chloride, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to enhance yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-[(3-methylphenoxy)acetyl]benzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

    Hydrolysis: The acyl and sulfonamide groups can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide or potassium carbonate.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions, using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Substitution: Formation of new compounds with different functional groups replacing the bromine atom.

    Oxidation: Formation of oxidized derivatives, such as sulfoxides or sulfones.

    Reduction: Formation of reduced derivatives, such as amines or alcohols.

    Hydrolysis: Formation of carboxylic acids and amines from the breakdown of acyl and sulfonamide groups.

Scientific Research Applications

4-bromo-N-[(3-methylphenoxy)acetyl]benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-bromo-N-[(3-methylphenoxy)acetyl]benzenesulfonamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition of enzyme activity. The bromine atom and phenoxyacetyl moiety may also contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-N-[(3-methylphenoxy)acetyl]benzenesulfonamide: Characterized by the presence of a bromine atom, sulfonamide group, and phenoxyacetyl moiety.

    4-chloro-N-[(3-methylphenoxy)acetyl]benzenesulfonamide: Similar structure but with a chlorine atom instead of bromine.

    4-fluoro-N-[(3-methylphenoxy)acetyl]benzenesulfonamide: Similar structure but with a fluorine atom instead of bromine.

Uniqueness

This compound is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The combination of the sulfonamide and phenoxyacetyl groups also contributes to its distinct chemical and physical properties.

Properties

IUPAC Name

N-(4-bromophenyl)sulfonyl-2-(3-methylphenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO4S/c1-11-3-2-4-13(9-11)21-10-15(18)17-22(19,20)14-7-5-12(16)6-8-14/h2-9H,10H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAUGPTRYXDJNET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NS(=O)(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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